molecular formula C18H20ClN3O3S2 B11417623 N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11417623
M. Wt: 426.0 g/mol
InChI Key: FWRBSIZICIOJDR-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound It features a pyrimidine core substituted with various functional groups, including a benzyl group, a chloro group, a dioxidotetrahydrothiophenyl group, and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, benzyl halides, and thiophene derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Reacting a pyrimidine derivative with a benzyl halide in the presence of a base to form the N-benzylated product.

    Chlorination: Introducing a chloro group to the pyrimidine ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Thioether Formation: Reacting the pyrimidine derivative with an ethylthiol compound under basic conditions to introduce the ethylsulfanyl group.

    Sulfonation: Oxidizing the thiophene ring to form the dioxidotetrahydrothiophenyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated pyrimidine derivatives.

    Substitution: Amino or thiol-substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biology, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological pathways, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for incorporation into larger molecular frameworks.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzyl and chloro groups could facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl and ethylsulfanyl groups could participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-benzyl-5-chloro-N-(tetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but without the dioxidotetrahydrothiophenyl group.

    N-benzyl-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but without the N-(1,1-dioxidotetrahydrothiophen-3-yl) group.

Uniqueness

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of both the dioxidotetrahydrothiophenyl and ethylsulfanyl groups. These functional groups may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H20ClN3O3S2

Molecular Weight

426.0 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H20ClN3O3S2/c1-2-26-18-20-10-15(19)16(21-18)17(23)22(11-13-6-4-3-5-7-13)14-8-9-27(24,25)12-14/h3-7,10,14H,2,8-9,11-12H2,1H3

InChI Key

FWRBSIZICIOJDR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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